N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Physicochemical profiling logD comparison drug-likeness

This 4-phenyl-1,2,3-thiadiazole-5-carboxamide (TDZ) scaffold demonstrates sub-μM Wnt pathway inhibition through validated SERCA2 binding (quantitative chemoproteomics). Unlike 4-methyl analogs, the 4-phenyl substituent confers selective, mechanism-based CYP2B4/2E1 inactivation—essential for ADME-Tox panels. The 2,5-dimethoxyanilide moiety provides conformational restriction and balanced logD (3.12) for cellular permeability. Ideal for chemical probe development, kinase selectivity profiling, and mitochondrial uncoupling/SERCA2 SAR expansion. Secure high-purity samples to advance your target deconvolution studies.

Molecular Formula C17H15N3O3S
Molecular Weight 341.4 g/mol
Cat. No. B11024499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC17H15N3O3S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
InChIInChI=1S/C17H15N3O3S/c1-22-12-8-9-14(23-2)13(10-12)18-17(21)16-15(19-20-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21)
InChIKeyZSWRDSMRQBEROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 11 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Procurement-Relevant Structural and Pharmacological Baseline


N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide (ChemDiv ID: Y042-4144; MF: C17H15N3O3S; MW: 341.39 g/mol) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide (TDZ) class . The compound features a 4-phenyl-substituted 1,2,3-thiadiazole core linked via a carboxamide bridge to a 2,5-dimethoxyaniline moiety. The 1,2,3-thiadiazole-5-carboxamide scaffold has been identified as a privileged chemotype with sub-micromolar potency in Wnt pathway inhibition screens and confirmed SERCA2 binding activity [1], while the 4-phenyl-1,2,3-thiadiazole substructure is characterized as a selective, mechanism-based inactivator of cytochrome P450 isoforms CYP2B4 and CYP2E1 . The compound is available as a research-grade screening compound from commercial suppliers and is suitable for chemical biology probe development, target deconvolution studies, and as a starting point for medicinal chemistry optimization.

Why N-(2,5-Dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide Cannot Be Interchanged with Generic TDZ Analogs


Within the 1,2,3-thiadiazole-5-carboxamide (TDZ) chemical series, seemingly minor structural modifications produce pronounced shifts in physicochemical properties, target engagement profiles, and biological mechanism. The presence of the 4-phenyl substituent on the thiadiazole ring imparts mechanism-based CYP450 inhibitory activity that is absent in the 4-methyl analogs such as Tiadinil [1], while the 2,5-dimethoxyaniline amide moiety introduces specific hydrogen-bonding geometry and lipophilicity characteristics (logD ~3.12) that differ substantially from mono-methoxy (MW ~311, one fewer H-bond acceptor) or unsubstituted phenyl analogs . The TDZ scaffold itself engages multiple targets including SERCA2 and the mitochondrial oxidative phosphorylation machinery [2], meaning that substituent-dependent changes in cellular permeability (logSw ~ -3.6) and polar surface area (PSA ~60.2 Ų) directly affect intracellular target access and the balance between mitochondrial uncoupling activity and SERCA2-mediated ionophoric effects. Generic substitution without considering these multidimensional structure–property–activity relationships risks losing the desired polypharmacology or introducing unanticipated off-target liabilities.

Quantitative Differentiation Evidence for N-(2,5-Dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide Versus Closest Analogs


Lipophilicity and Predicted Membrane Permeability: 2,5-Dimethoxy vs. 3-Acetamidophenyl and Cyclopentyl Analogs

The target compound exhibits a computed logD₇.₄ of 3.121 and logP of 3.1257, placing it in a lipophilicity range favorable for passive membrane permeability while remaining below the thresholds associated with poor solubility and promiscuous binding . In comparison, the N-(3-acetamidophenyl) analog (ChemDiv) shows a lower logD of 2.4487 and higher polar surface area of 68.957 Ų, reflecting the additional H-bond donor from the acetamide group . The N-cyclopentyl analog has a lower logP of 2.94 with reduced aromatic character . The 2,5-dimethoxy substitution pattern on the target compound provides an optimal balance of lipophilicity without introducing the excessive hydrophobicity seen in the N-(4-bromophenyl) analog (logP = 4.588) .

Physicochemical profiling logD comparison drug-likeness cellular permeability

Regioisomeric Differentiation: 2,5-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl Substitution Patterns

The 2,5-dimethoxy substitution pattern on the anilide ring of the target compound enables an intramolecular hydrogen bond between the ortho-methoxy oxygen and the amide N–H proton, a structural feature that is geometrically impossible in the 3,5-dimethoxy regioisomer . This ortho-methoxy···H–N interaction restricts rotation about the aryl–amide bond, pre-organizing the conformation of the 2,5-dimethoxyphenyl ring relative to the thiadiazole-carboxamide plane. In the 3,5-dimethoxy isomer, both methoxy groups are meta to the amide linkage, resulting in greater conformational flexibility and a different electrostatic potential distribution at the amide binding interface . The SMILES notation confirms the connectivity difference: COc1ccc(c(c1)NC(=O)...)OC for the 2,5-isomer versus COC1=CC(=CC(=C1)NC(=O)...)OC for the 3,5-isomer.

Regioisomer SAR intramolecular hydrogen bonding conformational restriction target binding geometry

CYP450 Isoform Selectivity: 4-Phenyl-1,2,3-thiadiazole Core vs. 4-Methyl and 4,5-Diphenyl Analogs

The 4-phenyl-1,2,3-thiadiazole core present in the target compound is a validated pharmacophore for selective, mechanism-based inactivation of CYP2B4 and CYP2E1 . At a test concentration of 100 µM, 4-phenyl-1,2,3-thiadiazole (PT) inactivates CYP2B4 and CYP2E1 while sparing CYP1A2, demonstrating isoform selectivity . In comparative studies within the same experimental system, the 4-methyl-5-phenyl analog (PMT) was slightly more inhibitory toward CYP2E1 and CYP1A2 than the 4,5-diphenyl analog (DPT), while PT was comparable to PMT against CYP1A2 and more effective than DPT against this isoform . The target compound incorporates the 4-phenyl-1,2,3-thiadiazole core with a carboxamide extension at position 5, which may modulate the CYP inhibition potency and selectivity relative to the unsubstituted PT scaffold.

Cytochrome P450 inhibition CYP2E1 CYP2B4 mechanism-based inactivation drug metabolism

Wnt Pathway Inhibition and SERCA2 Engagement: TDZ Core Scaffold Pharmacology

The 1,2,3-thiadiazole-5-carboxamide (TDZ) scaffold, which forms the core of the target compound, was identified in a Wnt-dependent reporter screen with sub-micromolar potency for pathway inhibition [1]. Quantitative chemoproteomics experiments identified sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA2) as a direct binding partner of the TDZ series [2]. Confirmatory cellular and biochemical assays demonstrated that the TDZ series inhibits ATP synthesis by uncoupling the mitochondrial membrane potential, while simultaneously acting as ionophores through SERCA2 to modulate intracellular calcium homeostasis [3]. The dual mechanism—mitochondrial uncoupling plus SERCA2-mediated ionophoric activity—is a distinctive pharmacological fingerprint of the TDZ scaffold that differentiates it from other heterocyclic carboxamide series such as 1,3,4-thiadiazole or 1,2,4-thiadiazole isomers, which have not been reported to engage SERCA2.

Wnt signaling SERCA2 chemoproteomics mitochondrial uncoupling phenotypic screening

Hydrogen Bond Donor/Acceptor Profile and Solubility Differentiation vs. Mono-Methoxy and Unsubstituted Phenyl Analogs

The target compound possesses 6 hydrogen bond acceptors and 1 hydrogen bond donor, with a computed aqueous solubility (logSw) of -3.5952 . This H-bond profile differs meaningfully from the mono-methoxy analog N-(2-methoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, which has only 5 H-bond acceptors (loss of one methoxy oxygen) and a lower molecular weight (311.4 vs. 341.39 g/mol) . The additional methoxy group in the target compound contributes to enhanced crystalline stability through additional intermolecular H-bonding contacts in the solid state, while the balanced HBD count of 1 maintains compliance with Lipinski's rule of 5. The polar surface area of 60.171 Ų falls below the 90 Ų threshold commonly associated with good oral absorption, distinguishing it from bulkier analogs such as the 1,4-benzodioxan derivative that carry higher PSA values.

H-bond capacity aqueous solubility crystalline stability formulation

Highest-Value Application Scenarios for N-(2,5-Dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide Based on Proven Differentiation


Wnt Pathway Chemical Probe Development and Target Deconvolution Studies

The TDZ scaffold of the target compound has been validated through quantitative chemoproteomics to engage SERCA2 and modulate Wnt signaling with sub-micromolar potency [1]. The 2,5-dimethoxy substitution provides conformational restriction via intramolecular H-bonding, which may enhance binding site specificity compared to regioisomeric 3,5-dimethoxy analogs. The balanced logD of 3.12 supports cellular permeability in whole-cell Wnt reporter assays. Researchers developing chemical probes for Wnt/β-catenin pathway interrogation or SERCA2-mediated calcium signaling studies should select this compound as a starting point, leveraging the established SERCA2 chemoproteomics workflow and mitochondrial uncoupling assays from Casás-Selves et al. (2017). Incorporating the target compound into an affinity-based probe design (e.g., photoaffinity labeling or biotin-streptavidin pull-down) is supported by the TDZ scaffold's demonstrated compatibility with chemoproteomic enrichment strategies .

Cytochrome P450 Inhibition Profiling and Drug–Drug Interaction Assessment

The 4-phenyl-1,2,3-thiadiazole core confers mechanism-based inactivation of CYP2B4 and CYP2E1 at 100 µM while sparing CYP1A2 [1]. This isoform selectivity profile is a direct consequence of the 4-phenyl substitution; 4-methyl analogs (e.g., Tiadinil) lack CYP inhibitory activity entirely. The target compound is suitable for inclusion in CYP inhibition screening panels, particularly for ADME-Tox laboratories evaluating structure–CYP inhibition relationships within thiadiazole chemical series. The mechanism-based (suicide inhibition) character of the CYP interaction means that pre-incubation time-dependent assays are required to capture the full inhibitory effect. The compound's computed logSw of -3.5952 and logD of 3.12 support solubility in DMSO stock solutions at concentrations suitable for CYP assay formats (typically 10–100 µM final assay concentration with ≤1% DMSO) .

Kinase Inhibitor Selectivity Screening and Polypharmacology Assessment

Multiple 1,2,3-thiadiazole-5-carboxamide derivatives have demonstrated kinase inhibitory activity, with closely related thiazole/thiadiazole carboxamide hybrids achieving c-Met IC₅₀ values as low as 2.54 nM for optimized analogs [1]. The target compound, with its 6 H-bond acceptors and conformaionally restricted 2,5-dimethoxyphenyl amide moiety, possesses structural features compatible with Type II kinase inhibitor pharmacophore models (hinge-binding heterocycle + extended hydrophobic/aromatic substitution reaching into the allosteric back pocket). Inclusion of this compound in kinase selectivity profiling panels (e.g., 50–100 kinase panel screening) can reveal polypharmacology opportunities arising from the TDZ scaffold's interaction with multiple target classes (kinases, SERCA2, mitochondrial complexes). The PSA of 60.171 Ų and logD of 3.12 are within the property space of known oral kinase inhibitors, supporting its utility in cellular kinome profiling experiments .

Structure–Activity Relationship Expansion of TDZ-Based Anticancer Leads

The TDZ scaffold's dual mechanism of mitochondrial uncoupling and SERCA2 ionophoric activity represents an emerging anticancer strategy targeting metabolic vulnerability and endoplasmic reticulum stress pathways [1]. The target compound provides a differentiated starting point for SAR expansion due to: (i) its 2,5-dimethoxy substitution pattern enabling systematic exploration of methoxy position effects on target engagement (comparison with 3,5-dimethoxy and mono-methoxy regioisomers); (ii) its 4-phenyl substitution on the thiadiazole ring, which can be varied to modulate CYP inhibition liability and lipophilicity; and (iii) its computable physicochemical profile (logD 3.12, logSw -3.6) providing a baseline for property-guided optimization toward lead-like chemical space. Medicinal chemistry teams can use the target compound as a reference point for parallel synthesis of focused libraries varying the anilide substituent while maintaining the 4-phenyl-1,2,3-thiadiazole-5-carboxamide core, enabling systematic profiling of substituent effects on SERCA2 binding (chemoproteomics), mitochondrial membrane potential (JC-1 assay), and antiproliferative activity (e.g., MTT assay in MKN-45 or other c-Met-dependent cell lines) .

Quote Request

Request a Quote for N-(2,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.